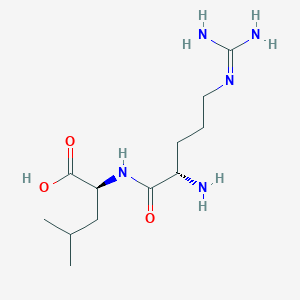![molecular formula C9H11F2NO B178317 1-[4-(Difluoromethoxy)phenyl]ethanamine CAS No. 136123-72-3](/img/structure/B178317.png)
1-[4-(Difluoromethoxy)phenyl]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[4-(Difluoromethoxy)phenyl]ethanamine” is a chemical compound with the empirical formula C9H11F2NO . It is a solid substance .
Molecular Structure Analysis
The molecular weight of “1-[4-(Difluoromethoxy)phenyl]ethanamine” is 187.19 . The SMILES string representation isCC(N)c1ccc(OC(F)F)cc1 , and the InChI string is 1S/C9H11F2NO/c1-6(12)7-2-4-8(5-3-7)13-9(10)11/h2-6,9H,12H2,1H3 . Physical And Chemical Properties Analysis
“1-[4-(Difluoromethoxy)phenyl]ethanamine” is a solid substance . Its molecular weight is 187.19 .Applications De Recherche Scientifique
Environmental Biodegradability and Remediation
Polyfluoroalkyl chemicals, which include compounds structurally related to 1-[4-(Difluoromethoxy)phenyl]ethanamine, have raised environmental concerns due to their persistence and potential toxic profiles. Investigations into microbial degradation pathways for these compounds highlight the importance of understanding their environmental fate and the development of strategies for their remediation. Studies suggest that microbial processes can play a significant role in the degradation of polyfluoroalkyl chemicals, leading to the formation of less harmful products (Liu & Mejia Avendaño, 2013).
Antioxidant Activity Analysis
Research on the antioxidant activities of compounds, including those related to 1-[4-(Difluoromethoxy)phenyl]ethanamine, has been extensive. Various analytical methods have been developed to determine antioxidant activity, shedding light on the potential health benefits of phenylethylamines and related compounds. These methods provide insights into the mechanisms through which antioxidants exert their effects, contributing to the development of new therapeutic agents (Munteanu & Apetrei, 2021).
Polymer Stabilization
The search for natural antioxidants to stabilize polymers has led to investigations into various compounds, including phenylethylamines. These studies explore the potential of natural and synthetic antioxidants to protect polymers from oxidative degradation, thereby extending their lifespan and utility in various applications. This research contributes to the development of safer, more environmentally friendly stabilizers for the polymer industry (Kirschweng, Tátraaljai, Földes, & Pukánszky, 2017).
Antineoplastic Agents
The exploration of phenylethylamines and their derivatives as antineoplastic (anti-cancer) agents has been a significant area of research. Studies have highlighted the cytotoxic properties of these compounds, their selectivity towards tumor cells, and their potential mechanisms of action, which include apoptosis induction and reactive oxygen species generation. This line of research holds promise for the development of new, more effective cancer therapies (Hossain, Enci, Dimmock, & Das, 2020).
Safety And Hazards
This compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 . It is also classified as Combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects . The safety information suggests that it should be stored in a well-ventilated place and kept in a tightly closed container .
Propriétés
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c1-6(12)7-2-4-8(5-3-7)13-9(10)11/h2-6,9H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLQRHINHVOHHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Difluoromethoxy)phenyl]ethanamine | |
CAS RN |
136123-72-3 |
Source


|
| Record name | 1-[4-(difluoromethoxy)phenyl]ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B178237.png)
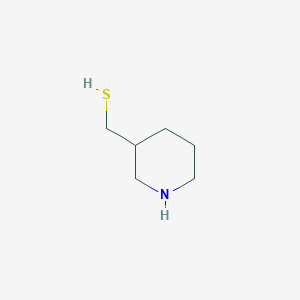
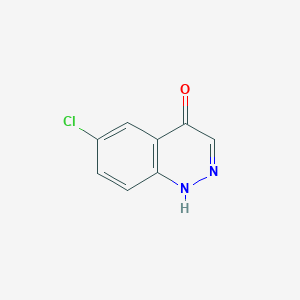
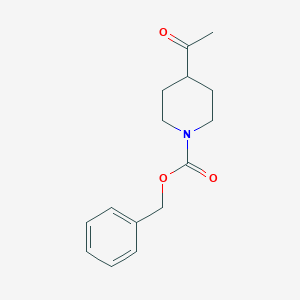
![1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea](/img/structure/B178245.png)
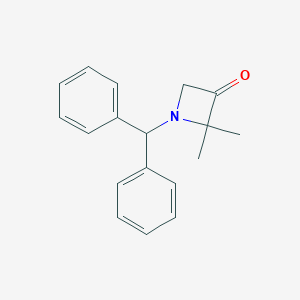
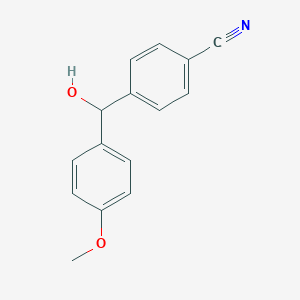

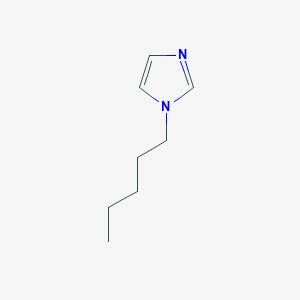
![2-[4-[3-(hydroxymethyl)phenyl]phenyl]acetic Acid](/img/structure/B178261.png)
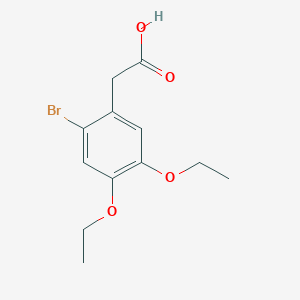
![1H-Benzo[d]azepin-2(3H)-one](/img/structure/B178267.png)

